molecular formula C21H22ClN3O3 B2361824 N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-88-4

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

Número de catálogo B2361824
Número CAS: 896354-88-4
Peso molecular: 399.88
Clave InChI: CGFZKFYTUZBTAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a chemical compound with the molecular formula C21H22ClN3O3 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms at the 1 and 3 positions . The compound also contains a chlorophenyl group attached to the quinazolinone core via an ethyl linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” include its molecular formula (C21H22ClN3O3) and molecular weight (399.88).

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and its derivatives have been synthesized and evaluated for potential anticonvulsant activity. In a study by El Kayal et al. (2022), the compound showed a tendency for anticonvulsant activity, but it was not significant. The study highlighted the role of the cyclic amide fragment in the compound's anticonvulsant properties (El Kayal et al., 2022).

Hypotensive Agents

Another study by Eguchi et al. (1991) explored the synthesis of similar compounds with the aim of discovering new hypotensive agents. They found that certain derivatives exhibited significant activity in relaxing the blood vessels, suggesting potential use in managing hypertension (Eguchi et al., 1991).

Antimicrobial and Larvicidal Activity

Compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been synthesized for their antimicrobial and mosquito larvicidal properties. A study by Rajanarendar et al. (2010) reported that some synthesized compounds showed good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Antitumor and Antimonoamineoxidase Activity

In 2020, a study synthesized derivatives and found that these compounds possessed antitumor and antimonoamineoxidase activity, indicating potential in cancer therapy (Маркосян et al., 2020).

Antihypertensive Activity

Takai et al. (1986) synthesized derivatives with potential antihypertensive activity. They found that certain compounds produced strong hypotension in rat models, suggesting a role in managing high blood pressure (Takai et al., 1986).

Antitubercular and Antihistaminic Activity

Additional research by Pattan et al. (2006) and Alagarsamy & Parthiban (2012) focused on synthesizing derivatives for antitubercular and antihistaminic activity, respectively, expanding the potential therapeutic applications of these compounds (Pattan et al., 2006); (Alagarsamy & Parthiban, 2012).

Anticancer Activity

Another study by Abdel-Rahman (2006) reported the synthesis of compounds with potential anticancer activity, highlighting the versatility of these compounds in various therapeutic areas (Abdel-Rahman, 2006).

Mecanismo De Acción

While the specific mechanism of action for “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is not found in the retrieved data, a similar compound has shown anticonvulsant effects, reducing the mortality of mice in models of seizures induced by various substances. The mechanism of anticonvulsant action involved GABA-ergic, glycinergic, and adenosinergic pathways .

Direcciones Futuras

The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve further exploration of their anticonvulsant effects and potential therapeutic applications . Additionally, more research could be conducted to understand their synthesis processes, chemical reactions, and safety profiles.

Propiedades

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-10-8-15(9-11-16)12-13-23-19(26)7-3-4-14-25-20(27)17-5-1-2-6-18(17)24-21(25)28/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFZKFYTUZBTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.